N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide
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Overview
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide is a complex organic compound that features a cyclohexene ring, a piperidine ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Cyclohexene Derivative: The cyclohexene ring is synthesized through a series of reactions starting from cyclohexanone, involving reduction and dehydration steps.
Piperidine Ring Formation: The piperidine ring is formed via a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted.
Oxalamide Group Introduction: The oxalamide group is introduced through the reaction of oxalyl chloride with the appropriate amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide
- N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide
Uniqueness
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]ethanediamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2S/c1-30-22-10-6-5-9-21(22)18-27-15-12-20(13-16-27)17-26-24(29)23(28)25-14-11-19-7-3-2-4-8-19/h5-7,9-10,20H,2-4,8,11-18H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPUPZKQTYRIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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